molecular formula C6H5N3O3 B2922439 3-(Azidomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione CAS No. 1382480-99-0

3-(Azidomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione

Cat. No.: B2922439
CAS No.: 1382480-99-0
M. Wt: 167.124
InChI Key: GCSGIJHGVFHNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azidomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione is an organic compound featuring an azidomethyl group attached to a furan ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-methyl-2,5-dihydrofuran-2,5-dione with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions . The reaction proceeds through nucleophilic substitution, where the azide ion replaces a leaving group on the furan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Copper(I) catalysts are often employed in azide-alkyne cycloaddition reactions.

Major Products

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Primary amines.

    Substitution: 1,2,3-Triazoles.

Scientific Research Applications

3-(Azidomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azidomethyl)-4-methyl-2,5-dihydrofuran-2,5-dione is unique due to its furan ring structure, which imparts different chemical reactivity compared to oxolane or benzene derivatives. This uniqueness makes it valuable in specific synthetic applications where the furan ring’s properties are advantageous.

Properties

IUPAC Name

3-(azidomethyl)-4-methylfuran-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O3/c1-3-4(2-8-9-7)6(11)12-5(3)10/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSGIJHGVFHNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1=O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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